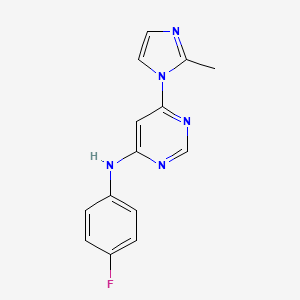

![molecular formula C18H18Cl2N6 B6443478 4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2548986-64-5](/img/structure/B6443478.png)

4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

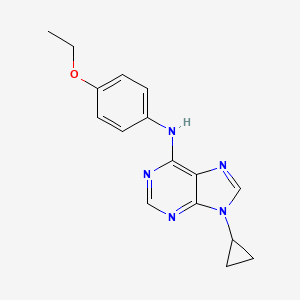

The compound “4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an imidazole ring, which is a five-membered ring with two nitrogen atoms . This compound is related to Aripiprazole, a medication used for the treatment of certain mental/mood disorders .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The presence of the dichlorophenylpiperazine moiety suggests potential for interesting chemical properties and interactions .Mechanism of Action

Target of Action

The primary targets of this compound are the dopamine D2 receptors and serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) . Dopamine D2 receptors are crucial in the regulation of motor activity, reward, and reinforcement, while serotonin receptors play a significant role in mood regulation, anxiety, and sleep.

Mode of Action

This compound acts as a partial agonist at the dopamine D2 receptors and serotonin receptors . As a partial agonist, it binds to these receptors and induces a response, but not to the same extent as a full agonist would. This results in a balance between activation and blockade of these receptors, which can help to stabilize the neurotransmitter systems involved.

Biochemical Pathways

The compound’s interaction with dopamine D2 and serotonin receptors influences several biochemical pathways. For instance, activation of D2 receptors inhibits the production of cyclic AMP (cAMP), reducing the activity of protein kinase A (PKA) and influencing downstream effects such as gene transcription . On the other hand, the compound’s action on serotonin receptors can affect various neuronal functions and signaling pathways, contributing to its overall therapeutic effects.

Result of Action

The compound’s action on dopamine D2 and serotonin receptors can lead to a variety of molecular and cellular effects. For instance, it can modulate the activity of various ion channels and intracellular signaling pathways, influencing neuronal excitability and neurotransmission. These effects can contribute to the compound’s potential therapeutic effects in conditions such as schizophrenia and other psychiatric disorders .

properties

IUPAC Name |

4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N6/c1-13-21-5-6-26(13)17-11-16(22-12-23-17)25-9-7-24(8-10-25)15-4-2-3-14(19)18(15)20/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXISGUZMAWEHMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443399.png)

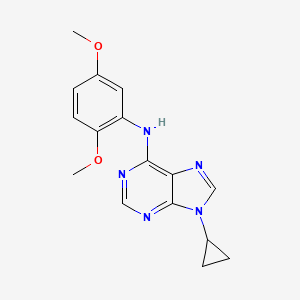

![9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443405.png)

![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)

![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)

![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)

![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443493.png)

![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)